molecular formula C3H3F B3031374 Propyne, 3-fluoro- CAS No. 2805-22-3

Propyne, 3-fluoro-

Cat. No.: B3031374
CAS No.: 2805-22-3
M. Wt: 58.05 g/mol
InChI Key: QEMMTKPYWRKLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyne, 3-fluoro-: is an organic compound with the molecular formula C₃H₃F . It is a fluorinated derivative of propyne, which is an alkyne characterized by a carbon-carbon triple bond. The presence of a fluorine atom in the molecule significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Fluorination: One common method for preparing propyne, 3-fluoro- involves the electrophilic fluorination of propyne. This process typically uses an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like n-butyllithium.

    Halogen Exchange: Another method involves the halogen exchange reaction where a halogenated propyne, such as propargyl chloride, is treated with a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent.

Industrial Production Methods: Industrial production of propyne, 3-fluoro- often involves large-scale electrophilic fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Propyne, 3-fluoro- can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Addition Reactions: The triple bond in propyne, 3-fluoro- makes it reactive towards addition reactions. Hydrogenation, halogenation, and hydrohalogenation are typical addition reactions that this compound can undergo.

    Oxidation and Reduction: Propyne, 3-fluoro- can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄).

Major Products Formed:

    3-Fluoropropane: Formed by hydrogenation.

    3-Fluoropropanol: Formed by hydroboration-oxidation.

    3-Fluoropropanal: Formed by partial oxidation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of propyne, 3-fluoro- in chemical reactions involves the interaction of its triple bond and fluorine atom with various reagents. The fluorine atom, being highly electronegative, influences the electron density distribution in the molecule, making certain positions more reactive towards nucleophiles or electrophiles. The triple bond provides a site for addition reactions, allowing the molecule to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

    Propyne (C₃H₄): The parent compound without the fluorine atom.

    3-Chloropropyne (C₃H₃Cl): A halogenated derivative with chlorine instead of fluorine.

    3-Bromopropyne (C₃H₃Br): A halogenated derivative with bromine instead of fluorine.

Comparison: Propyne, 3-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size lead to stronger carbon-fluorine bonds and different reactivity patterns. For example, propyne, 3-fluoro- exhibits higher resistance to nucleophilic attack compared to 3-chloropropyne and 3-bromopropyne, making it more stable under certain conditions .

Properties

IUPAC Name

3-fluoroprop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F/c1-2-3-4/h1H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMTKPYWRKLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182330
Record name Propyne, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2805-22-3
Record name Propyne, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002805223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyne, 3-fluoro-
Reactant of Route 2
Propyne, 3-fluoro-
Reactant of Route 3
Reactant of Route 3
Propyne, 3-fluoro-
Reactant of Route 4
Propyne, 3-fluoro-
Reactant of Route 5
Propyne, 3-fluoro-
Reactant of Route 6
Propyne, 3-fluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.